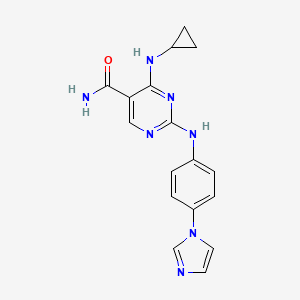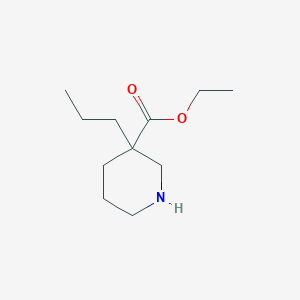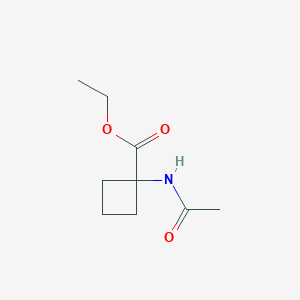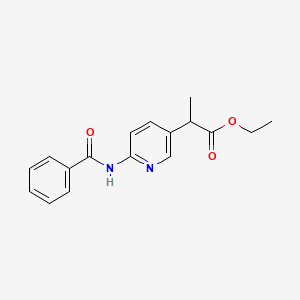![molecular formula C13H14BrNO3S B13870200 tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate CAS No. 943322-59-6](/img/structure/B13870200.png)
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a thiophene ring, which is further substituted with a bromine atom and a furan ring
Preparation Methods
The synthesis of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Furan ring attachment: The furan ring is attached to the thiophene ring through a coupling reaction, often using a palladium catalyst.
Carbamate formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and furan rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a similar structure but lacks the furan ring, which may affect its reactivity and applications.
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a different substitution pattern, which can lead to different chemical and biological properties.
Properties
CAS No. |
943322-59-6 |
|---|---|
Molecular Formula |
C13H14BrNO3S |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C13H14BrNO3S/c1-13(2,3)18-12(16)15-10-6-9(14)11(19-10)8-4-5-17-7-8/h4-7H,1-3H3,(H,15,16) |
InChI Key |
QJOWTXXDLAGWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=COC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)




![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)



![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)
